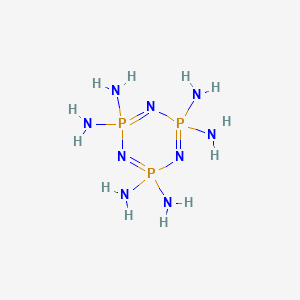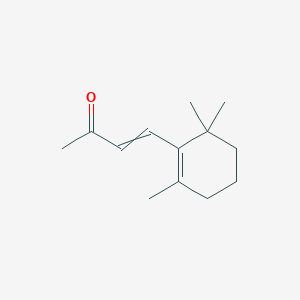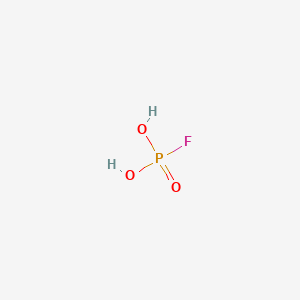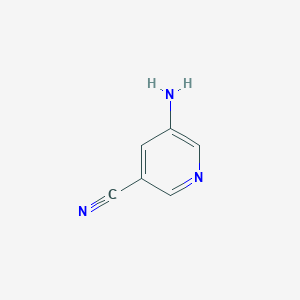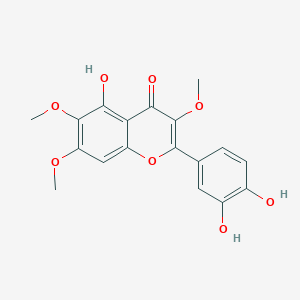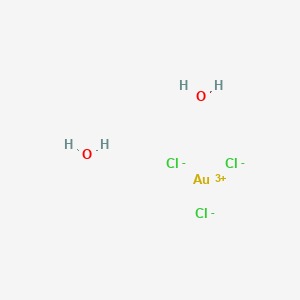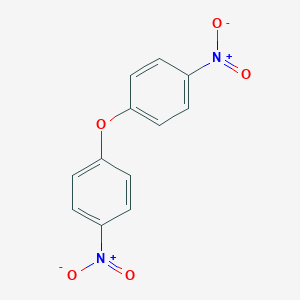
4,4'-ジニトロジフェニルエーテル
概要
説明
4,4’-Dinitrodiphenyl ether is an organic compound with the molecular formula C12H8N2O5. It is characterized by the presence of two nitro groups attached to each phenyl ring, which are connected by an ether linkage. This compound is known for its yellow crystalline appearance and is used in various chemical processes and applications.
Synthetic Routes and Reaction Conditions:
Nitration of Diphenyl Ether: This method involves the nitration of diphenyl ether using a mixture of nitric acid and sulfuric acid. The reaction typically occurs at a controlled temperature to ensure the selective formation of the dinitro compound.
Condensation of p-Nitrochlorobenzene and p-Nitrophenol: This method involves the reaction of p-nitrochlorobenzene with p-nitrophenol in the presence of a base such as sodium hydroxide.
Industrial Production Methods:
Catalytic Method: In this method, p-nitrochlorobenzene, sodium hydroxide, and copper(I) iodide are added to a solvent. The mixture is heated to 75-85°C and stirred for several hours.
Ionic Liquid Catalysis: This method uses ionic liquids as catalysts to improve the yield and reduce by-products.
Types of Reactions:
Reduction: 4,4’-Dinitrodiphenyl ether can undergo reduction reactions to form 4,4’-diaminodiphenyl ether. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups in 4,4’-Dinitrodiphenyl ether can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide can be used for this purpose.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.
Major Products:
Reduction: 4,4’-Diaminodiphenyl ether.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
科学的研究の応用
4,4’-Dinitrodiphenyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential mutagenic effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
作用機序
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various organic compounds, including dyes and explosives . It’s also used in the preparation of 4,4’-diaminodiphenyl ether , which is a monomer for the production of heat-resistant engineering plastics like polyimide .
Mode of Action
It’s known that it can react with anhydrous sodium at a constant temperature in a reaction vessel to form diphenyl ethers . The rate of this reaction can be enhanced by adding water vapor or organic solvents .
Biochemical Pathways
It’s known that this compound plays a crucial role in the synthesis of other compounds, which may have significant biochemical implications .
Result of Action
It’s known that when heated to decomposition, it emits toxic vapors of nox . This suggests that the compound could have significant effects at the molecular and cellular levels under certain conditions.
Action Environment
The action of 4,4’-Dinitrodiphenyl ether can be influenced by various environmental factors. For instance, the rate of its reaction with anhydrous sodium can be enhanced by adding water vapor or organic solvents . Additionally, its decomposition into toxic vapors of NOx occurs when it’s heated , indicating that temperature is a key environmental factor influencing its action.
生化学分析
Cellular Effects
Nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4,4’-Dinitrodiphenyl ether in animal models . Future studies should investigate this, including any threshold effects and potential toxic or adverse effects at high doses.
類似化合物との比較
4-Nitrodiphenyl Ether: This compound has only one nitro group and exhibits different reactivity and applications compared to 4,4’-Dinitrodiphenyl ether.
4,4’-Diaminodiphenyl Ether: The reduced form of 4,4’-Dinitrodiphenyl ether, which has amino groups instead of nitro groups, leading to different chemical properties and uses.
Uniqueness: 4,4’-Dinitrodiphenyl ether is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and applications. The compound’s ability to undergo reduction and substitution reactions makes it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
1-nitro-4-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAGUKZCDDRDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026676 | |
| Record name | 1,1'-Oxybis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-63-3 | |
| Record name | 1,1′-Oxybis[4-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-nitrophenyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dinitrodiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-oxybis[4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Oxybis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-nitrophenyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DINITRODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T852Y5UXCE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4,4'-dinitrodiphenyl ether?
A1: 4,4'-Dinitrodiphenyl ether is primarily used as a precursor in the synthesis of 4,4'-diaminodiphenyl ether (DADPE) [, , ]. DADPE is a crucial monomer in the production of high-performance polymers, such as polyamides and polyimides [, , ].
Q2: Can you describe a common method for synthesizing 4,4'-dinitrodiphenyl ether?
A2: One common approach involves the reaction of 4-nitrochlorobenzene with 4-nitrophenol in the presence of a base like potassium carbonate and a solvent like dimethylacetamide []. This reaction yields 4,4'-dinitrodiphenyl ether. Another method uses p-nitrochlorobenzene as a starting material and synthesizes 4,4'-dinitro diphenyl ether under the catalytic action of a catalyst and a co-catalyst in the presence of monobasic alcohol or polyhydric alcohol [].
Q3: How is 4,4'-dinitrodiphenyl ether converted to 4,4'-diaminodiphenyl ether?
A3: The conversion is achieved through catalytic hydrogenation. Various catalysts can be employed, including palladium on carbon (Pd/C) [] and supported nickel catalysts like KT-02 Ni/SiO2 []. This process reduces the nitro groups of 4,4'-dinitrodiphenyl ether to amino groups, forming DADPE.
Q4: What factors influence the catalytic hydrogenation of 4,4'-dinitrodiphenyl ether?
A4: Several factors can affect the efficiency of the hydrogenation reaction, including temperature, pressure, stirring speed, and the amount of catalyst used [, ]. For instance, research indicates that hydrogen adsorption is the rate-limiting step in the Pd/C catalyzed reaction [].
Q5: Are there alternative methods for reducing 4,4'-dinitrodiphenyl ether to 4,4'-diaminodiphenyl ether?
A5: Yes, recent research highlights the use of semiconductor-based photocatalytic reduction as a promising alternative []. This method utilizes a cocatalyst-free nano-twin crystal ZnxCd1−xS (T−ZnxCd1−xS) semiconductor to achieve nearly complete conversion of 4,4'-dinitrodiphenyl ether to 4,4'-diaminodiphenyl ether under visible light, using water as the hydrogen source [].
Q6: Has the thermodynamic properties of 4,4'-dinitrodiphenyl ether been investigated?
A6: Yes, studies have explored the thermodynamic properties of 4,4'-dinitrodiphenyl ether, including standard enthalpies of formation [] and relative enthalpies [, ]. These studies provide valuable insights into the compound's energetic characteristics.
Q7: What are the advantages of using 4,4'-diaminodiphenyl ether derived from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐dinitrodiphenyl ether?
A7: Poly(ether-imide)s synthesized from 2,2′-bis(3,4,5‐trifluorophenyl)‐4,4′‐diaminodiphenyl ether exhibit excellent solubility in polar organic solvents, high glass transition temperatures (Tg > 340 °C), and good thermal stability with 10% weight loss temperatures above 550 °C []. These properties make them suitable for high-performance applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene](/img/structure/B89332.png)

